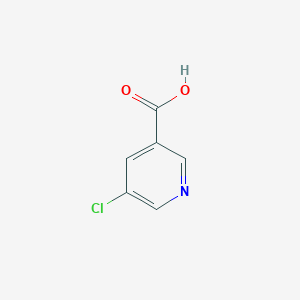

5-Chloronicotinic acid

説明

Significance as a Nicotinic Acid Derivative in Research Contexts

As a chlorinated derivative of nicotinic acid, 5-Chloronicotinic acid serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. chemimpex.com Its structure allows for various chemical modifications, enabling researchers to develop new compounds with specific therapeutic or functional properties. chemimpex.comnetascientific.com The presence of both a carboxylic acid group and a chlorine atom on the pyridine ring enhances its reactivity and utility in numerous synthetic pathways. netascientific.com

Overview of Foundational Research Areas

The unique characteristics of this compound have led to its application in several key research areas:

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Research has explored its use in developing drugs for neurological disorders and anti-inflammatory agents. chemimpex.com Derivatives of this compound have also been investigated for potential antibacterial, antifungal, and anticancer properties. ontosight.ai

Agrochemicals: The compound is utilized in the formulation of agrochemicals, such as herbicides and pesticides, to enhance their effectiveness and contribute to crop protection. chemimpex.comnetascientific.com

Materials Science: this compound is employed in the creation of advanced materials, including polymers and luminescent materials. lookchem.comchemimpex.com It is a component in the hydrothermal preparation of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. lookchem.comchemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H4ClNO2 |

| Molecular Weight | 157.55 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 168-172 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) |

| CAS Number | 22620-27-5 |

The data in this table is compiled from sources ontosight.aichemimpex.comnih.gov.

特性

IUPAC Name |

5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLPLVUYPAPCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289778 | |

| Record name | 5-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22620-27-5 | |

| Record name | 22620-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5-chloronicotinic Acid

Established Synthetic Routes and Strategies

The traditional synthesis of 5-chloronicotinic acid and its derivatives relies on several well-established chemical reactions.

Chlorination of Nicotinic Acid or its Derivatives

A primary method for synthesizing this compound involves the direct chlorination of nicotinic acid or its derivatives. ontosight.ai This process can be achieved using various chlorinating agents. For instance, reacting nicotinic acid with chlorine gas or phosphorus pentachloride in a suitable solvent like acetic acid yields this compound.

Another approach involves the chlorination of nicotinic acid derivatives. The synthesis of 2,5,6-trichloro-4-(isopropylamino)nicotinic acid, for example, begins with the chlorination of a nicotinic acid derivative using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Similarly, 2-chloronicotinic acid can be synthesized through the chlorination of nicotinic acid N-oxide. wikipedia.org

A specific method for chlorinating 2-methoxynicotinic acid at the 5-position utilizes an alkali metal hypochlorite, such as sodium hypochlorite, in an aqueous solution at a controlled temperature range of 10°C to 30°C. google.com This reaction is typically conducted for at least 16 hours to ensure substantial conversion to 5-chloro-2-methoxynicotinic acid. google.com The synthesis of 5-chloro-2-hydroxy-6-methylnicotinic acid can be achieved by chlorinating 2-hydroxy-6-methylnicotinic acid with sodium hypochlorite in an aqueous medium at low temperatures.

| Starting Material | Chlorinating Agent | Product | Reference |

| Nicotinic acid | Chlorine gas, Phosphorus pentachloride | This compound | |

| Nicotinic acid derivative | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) | 2,5,6-trichloro-4-(isopropylamino)nicotinic acid | |

| 2-Methoxynicotinic acid | Sodium hypochlorite | 5-Chloro-2-methoxynicotinic acid | google.com |

| 2-Hydroxy-6-methylnicotinic acid | Sodium hypochlorite | 5-Chloro-2-hydroxy-6-methylnicotinic acid |

Conversion of Carboxyl Group to Other Functionalities

The carboxylic acid group of this compound is a versatile functional group that can be converted into various other functionalities, expanding its utility as a synthetic intermediate.

One common transformation is the conversion to esters. guidechem.com This can be accomplished through a condensation reaction with an alcohol. guidechem.com For example, the Fischer esterification reaction, an acid-catalyzed reaction with an alcohol, is a widely used method for this purpose. libretexts.org

The carboxylic acid can also be converted into amides. This is often achieved by first activating the carboxylic acid, for example with thionyl chloride to form an acid chloride, which then readily reacts with an amine. libretexts.org Another method involves using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the carboxylic acid and an amine. libretexts.org For instance, this compound has been coupled with amines using HATU as a coupling reagent. nih.gov

Furthermore, the carboxyl group can be reduced to an alcohol. Borane is a particularly effective reagent for the selective reduction of carboxylic acids. libretexts.org Other reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can also be employed.

| Functional Group Transformation | Reagents | Product Type | Reference |

| Esterification | Alcohol, Acid catalyst | Ester | guidechem.comlibretexts.org |

| Amidation | Thionyl chloride, Amine; or EDC/DCC, Amine; or HATU, Amine | Amide | libretexts.orgnih.gov |

| Reduction | Borane; or Lithium aluminum hydride; or Sodium borohydride | Alcohol | libretexts.org |

Formation of this compound Lithium Salt Intermediates

The formation of a lithium salt of this compound is a critical step in certain synthetic pathways, particularly for introducing substituents to the pyridine ring. This intermediate is generated by reacting this compound with a lithium-containing compound, such as lithium hydroxide monohydrate, in water at a temperature of 40–50°C. The resulting lithium salt is then dried and used in subsequent reactions.

This lithium salt intermediate is particularly useful for nucleophilic addition reactions. For example, the reaction of the dried lithium salt with a Grignard reagent like methylmagnesium bromide allows for the introduction of an acetyl group at the 3-position of the pyridine ring, leading to the formation of 3-acetyl-5-chloropicolinic acid. The formation of the lithium salt is crucial for achieving regioselectivity and high reaction efficiency in this type of transformation.

Advanced Synthetic Approaches to this compound and its Derivatives

More advanced synthetic methods have been developed to produce functionalized derivatives of this compound with greater control and efficiency.

Preparation of Functionalized Nicotinic Acid Esters

The synthesis of functionalized nicotinic acid esters is a key strategy for creating diverse derivatives. One approach involves the hydrolysis of a 5-chloronicotinate ester to yield this compound. For example, treating 5-chloronicotinate with 1N sodium hydroxide at 60°C for one hour, followed by acidification, produces this compound. chemicalbook.com

Another advanced method for preparing nicotinic acid derivatives involves a multi-step process starting from a pentadienoic acid ester. This process includes cyclization with chlorine or hydrogen bromide, followed by hydrolysis of the resulting nicotinic ester to the corresponding nicotinic acid. google.com The hydrolysis is typically carried out in an alkaline medium at 30 to 80°C. google.com

Regioselective Functionalization and Derivatization

Achieving regioselectivity in the functionalization of the pyridine ring is a significant aspect of advanced synthetic strategies. The use of ortho-directing groups can control the position of incoming substituents. For instance, groups like OMe, CF₃, and F have been reported to direct lithiation to the ortho position when treated with n-butyllithium. dcu.ie

A one-pot selective 1,4-Grignard addition/oxidation sequence has been used to introduce an o-tolyl substituent at the C4 position of the pyridine ring of 6-chloronicotinic acid or its derivatives. researchgate.net This demonstrates a powerful method for regioselective C-C bond formation on the nicotinic acid scaffold.

Reaction Mechanisms in this compound Synthesis

The primary synthesis of this compound typically involves the direct chlorination of nicotinic acid or the hydrolysis of a corresponding ester derivative like 5-chloronicotinate. ontosight.aichemicalbook.com

The chlorination of nicotinic acid is an electrophilic aromatic substitution reaction. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. Furthermore, the carboxylic acid group at the 3-position is an electron-withdrawing group and acts as a meta-director. The combination of the deactivating pyridine nitrogen and the meta-directing carboxyl group preferentially directs the incoming electrophile (Cl⁺) to the C-5 position.

The reaction mechanism proceeds in two main steps:

Formation of the Electrophile and Attack: A chlorinating agent, such as chlorine (Cl₂) in the presence of a Lewis acid or other reagents like N-chlorosuccinimide, generates an electrophilic chlorine species. The π electrons of the pyridine ring attack this electrophile. The attack occurs at the C-5 position, which is meta to the carboxylic acid and beta to the ring nitrogen, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Deprotonation: A base present in the reaction mixture removes the proton from the C-5 carbon, restoring the aromaticity of the pyridine ring and yielding the final this compound product. sinica.edu.tw

Another common synthetic route is the hydrolysis of an ester, such as ethyl 5-chloronicotinate. chemicalbook.com This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (NaOH). The mechanism is a nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent acidification to protonate the resulting carboxylate anion, yielding this compound. chemicalbook.com

Role as an Intermediate in Complex Molecule Synthesis

The chemical structure of this compound, featuring a reactive chlorine atom and a carboxylic acid group on a pyridine scaffold, makes it an exceptionally useful intermediate for creating more complex molecules. chemimpex.com It serves as a key precursor in the synthesis of pharmaceuticals, such as agents targeting neurological disorders, and agrochemicals like herbicides and pesticides. chemimpex.com

The pyridine ring is a fundamental core in many biologically active compounds, and this compound provides a functionalized platform for constructing more elaborate heterocyclic systems.

A notable example is its use in the synthesis of 3-Acetyl-5-chloropicolinic acid. In this process, this compound is first converted to its lithium salt. This intermediate then undergoes a nucleophilic addition reaction with a Grignard reagent, such as methylmagnesium bromide, to introduce the acetyl group.

Furthermore, derivatives of this compound are used to build fused heterocyclic systems. For instance, 2-amino-5-chloronicotinic acid, which can be prepared by the direct chlorination of 2-aminonicotinic acid, serves as a starting material for pyrido[2,3-d]pyrimidines. academie-sciences.fr This derivative undergoes cyclization with urea, followed by further chlorination, to create a di-chlorinated pyrido[2,3-d]pyrimidine core, which can be subsequently functionalized through coupling reactions. academie-sciences.fr

The chlorine atom on the pyridine ring of this compound is a reactive handle for participation in various palladium-catalyzed cross-coupling reactions. chemimpex.com These reactions are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a prime example. wikipedia.org

The general mechanism for a Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively inserts into the carbon-chlorine bond of the this compound derivative, forming an arylpalladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, and the desired biaryl product is released. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

While specific studies on this compound itself are not widely detailed, the reactivity of the closely related 2,6-dichloronicotinamide in regioselective Suzuki couplings provides a clear illustration of this capability. In this synthesis, a palladium catalyst selectively activates the C-Cl bond at the 2-position for coupling with various aryl boronic acids, demonstrating the utility of the chloropyridine scaffold in these transformations. acs.org

| Parameter | Condition |

| Catalyst | PXPd2 |

| Base | K₂CO₃ |

| Solvent | Methanol |

| Reactants | 2,6-Dichloronicotinamide, Aryl boronic acids |

| Selectivity | Coupling occurs regioselectively at the C-2 position |

| A summary of reaction conditions for a regioselective Suzuki coupling of a related dichloronicotinamide, illustrating the potential of the chloronicotinic acid scaffold in such reactions. acs.org |

This reactivity allows for the direct connection of aryl or heteroaryl groups to the pyridine ring, a crucial step in the synthesis of many modern pharmaceutical and agrochemical compounds. chemimpex.comnih.gov

Structure-activity Relationship Sar Studies of 5-chloronicotinic Acid Derivatives

Impact of Structural Modifications on Biological Efficacy

The biological effectiveness of 5-chloronicotinic acid derivatives is profoundly influenced by structural changes to the core molecule. nih.gov Modifications to the pyridine ring and the carboxylic acid group can lead to a wide range of biological responses, from anti-inflammatory and antimicrobial to herbicidal and insecticidal activities. sci-hub.boxsioc-journal.cn

Substituent Effects on Biological Activity

The type and position of substituents on the this compound scaffold are critical determinants of biological activity. The electronic properties of these substituents, whether they are electron-donating or electron-wielding, play a significant role.

For instance, in the development of herbicides, the introduction of an N-(arylmethoxy)nicotinamide structure derived from nicotinic acid has shown promising results. sci-hub.box Specifically, the compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide demonstrated excellent herbicidal activity against certain weeds. sci-hub.boxresearchgate.net This highlights the importance of the benzyloxy group for binding to plant-specific targets.

In another example, the presence of a lipophilic chloro substituent at the meta position of related 2-anilino nicotinic acid derivatives improved anti-inflammatory activities. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl and methoxy on some nicotinic acid derivatives has resulted in excellent antioxidant activity. researchgate.net

The following table summarizes the impact of different substituents on the biological activity of nicotinic acid derivatives:

| Derivative Class | Substituent | Observed Biological Activity | Reference |

| N-(Arylmethoxy)-2-chloronicotinamides | (3,4-dichlorobenzyl)oxy | Herbicidal | sci-hub.boxresearchgate.net |

| 2-Anilino nicotinic acids | meta-chloro | Anti-inflammatory | nih.gov |

| Nicotinic acid derivatives | Hydroxyl, Methoxy | Antioxidant | researchgate.net |

| Imidazo[4,5-b]pyridines | 1-benzylpiperazinyl | Aurora kinase inhibition | icr.ac.uk |

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its interaction with biological targets. researchgate.net Predicting the bioactive conformation—the specific shape a molecule must adopt to bind to a receptor and elicit a biological response—is a key challenge in drug design. irbbarcelona.org

Computational chemistry methods are often employed to perform conformational analysis and identify the most stable conformers. researchgate.netdergipark.org.tr For this compound derivatives, theoretical calculations suggest that different tautomeric forms (oxo or hydroxy) may be favored depending on the phase (gas or solid) and the substitution pattern. researchgate.net For example, 5-chloro-6-hydroxynicotinic acid is predicted to exist in the oxo tautomeric form in the crystalline state. researchgate.net

The flexibility of a molecule and its ability to adopt different conformations play a significant role in its biological activity. dergipark.org.tr The binding of a derivative to its target, such as an enzyme or receptor, is highly dependent on a precise conformational fit. For example, the binding of an m-chloropyridine derivative within the S1 pocket of the Mpro enzyme is characterized by a key hydrogen bond interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are valuable for predicting the activity of new, untested compounds, thereby streamlining the drug discovery and development process. nih.gov

The development of a QSAR model involves several key steps:

Selection of a dataset of compounds with known biological activities. mdpi.com

Calculation of molecular descriptors , which are numerical representations of the chemical and physical properties of the molecules. mdpi.com

Development of a mathematical model that correlates the descriptors with the biological activity. nih.gov

Validation of the model to ensure its predictive power. nih.gov

QSAR studies can be two-dimensional (2D-QSAR), considering properties derived from the 2D structure, or three-dimensional (3D-QSAR), which also incorporates the 3D spatial arrangement of the atoms. nih.gov These models help in understanding which structural features are important for a desired biological effect.

Rational Design Principles for this compound-Based Compounds

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new and more effective compounds based on the this compound scaffold. icr.ac.uk This approach involves strategically modifying the lead compound to enhance its desired biological activity while minimizing potential off-target effects.

Key principles in the rational design of this compound derivatives include:

Target-specific modifications: Altering the structure to improve binding affinity and selectivity for a particular biological target. For instance, designing derivatives to fit into a specific pocket of a kinase enzyme. icr.ac.uk

Bioisosteric replacement: Substituting a part of the molecule with another group that has similar physical or chemical properties to improve potency or pharmacokinetic properties.

Fragment-based design: Combining structural fragments known to contribute to the desired biological activity. For example, incorporating fragments from known insecticides to design new nicotinoyl ureas. sioc-journal.cn

Computational modeling: Utilizing molecular docking and other computational tools to predict how a designed molecule will interact with its target before it is synthesized. nih.gov

By applying these principles, researchers can more efficiently navigate the vast chemical space and focus on synthesizing compounds with the highest probability of success.

Biological and Pharmacological Research of 5-chloronicotinic Acid and Its Analogues

Applications in Medicinal Chemistry

5-Chloronicotinic acid, a halogenated derivative of nicotinic acid, is a versatile compound with significant applications in medicinal chemistry. chemimpex.comontosight.ai Its chemical structure, featuring a pyridine ring with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position, makes it a valuable precursor for synthesizing a range of other chemical entities. ontosight.ainih.gov Researchers and industry professionals utilize this compound for its stability and reactivity, which allow for diverse synthetic pathways and make it an essential tool in organic synthesis. chemimpex.com

As a chemical intermediate, this compound is a fundamental building block in the creation of more complex molecules, including drug candidates. chemimpex.comontosight.ai Its structure is conducive to modifications that can enhance the efficacy of potential drugs, establishing it as a crucial component in pharmaceutical development. chemimpex.com

This compound and its analogues serve as key intermediates in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.comnetascientific.com The unique halogen substitutions on the pyridine ring can enhance the biological activity of synthesized molecules. netascientific.com For instance, derivatives of chloronicotinic acid are being investigated for their potential to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroinflammation. vulcanchem.com Research has pointed to the potential of these derivatives as therapeutic agents for conditions like Alzheimer's disease due to their ability to affect cholinergic activity. Analogues such as 5-Bromo-2-chloronicotinic acid are specifically utilized as intermediates in the development of novel therapeutic agents for these types of disorders. netascientific.com

Chloronicotinic acids are important precursors in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.comnih.gov The analogue 2-chloronicotinic acid is a well-established intermediate used to produce various anti-inflammatory and analgesic compounds. ontosight.airesearchgate.net For example, it is a starting material in the synthesis of Flunixin, an NSAID used in veterinary medicine. ontosight.ai Research has shown that reacting 2-chloronicotinic acid with various primary aromatic amines can produce a range of 2-arylaminonicotinic acid derivatives, which are known for their anti-inflammatory properties. d-nb.inforsc.org

| Chloronicotinic Acid Analogue | Synthesized Anti-inflammatory/Analgesic Drug |

|---|---|

| 2-Chloronicotinic acid | Flunixin ontosight.aid-nb.info |

| 2-Chloronicotinic acid | Pranoprofen researchgate.netchemistryjournal.net |

| 2-Chloronicotinic acid | Niflumic acid ontosight.ai |

| 2-Chloronicotinic acid | Mefenamic acid analogues rsc.org |

The utility of this compound extends to broader drug discovery programs where it serves as a specialized building block. chemscene.com Its structure is a valuable scaffold that allows for systematic modifications, a process crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and efficacy of new drug candidates. vulcanchem.com The ability to participate in various chemical reactions, including coupling reactions, makes it an essential tool for creating libraries of novel compounds for screening. chemimpex.com This adaptability has led to its use in diverse areas of drug discovery, from developing agents for antibody-drug conjugates (ADCs) to synthesizing molecules for targeted drug delivery systems. chemscene.com

Beyond its role as an intermediate, derivatives of this compound are actively investigated for their own intrinsic biological activities. ontosight.ai The introduction of different functional groups onto the this compound scaffold can lead to new compounds with a range of therapeutic potentials.

Derivatives of this compound have been a subject of research for their potential antimicrobial properties, including antibacterial and antifungal activities. ontosight.ai Studies have shown that specific modifications to the this compound molecule can yield compounds that inhibit the growth of certain bacterial strains. For example, some derivatives have been used in specialized media to isolate bacteria, demonstrating their selective antimicrobial effects.

| This compound Derivative | Investigated Antimicrobial Activity |

|---|---|

| 5-Chloro-6-isopropoxynicotinic acid | Inhibits the growth of certain bacterial strains. |

| Hydrazone derivatives | Showed antibacterial activity against Ralstonia solanacearum. researchgate.net |

Exploration of Potential Biological Activities in Derivatives

Anti-Inflammatory Effects

Derivatives of this compound have demonstrated notable potential as anti-inflammatory agents. chemimpex.com Research indicates that these compounds can modulate inflammatory responses, making them candidates for the treatment of inflammatory diseases. Preliminary studies suggest that nicotinic acid derivatives can influence cytokine signaling pathways, which are crucial in inflammation.

One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Molecular docking studies have been employed to predict the interaction of these derivatives with COX-1 and COX-2 enzymes. nih.gov For instance, 2-anilino nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory potential. nih.gov A compound with a lipophilic chloro substituent at the meta position showed a significant reduction in inflammation in preclinical models. nih.gov

Furthermore, certain nicotinic acid hybrids have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. rsc.org For example, a hybrid of nicotinic acid and diclofenac demonstrated greater inhibition of these cytokines compared to diclofenac alone. rsc.org Similarly, another derivative exhibited superior inhibition of IL-6 and TNF-α when compared to indomethacin. rsc.org The mechanism of action for some of these compounds may involve the inhibition of the Preiss-Handler pathway, which could decrease cellular levels of NAD and NADP, thereby retarding the energy production necessary for hyperproliferative cells. google.com

In cellular models, derivatives such as 3-Acetyl-5-chloropicolinic acid (ACPA) have shown promise by reducing the secretion of TNF-alpha and IL-6 in macrophage cell lines. This highlights their potential for treating inflammatory conditions. The anti-inflammatory effects of these compounds are believed to stem from their interaction with inflammatory mediators and signaling pathways, leading to a reduction in inflammation and tissue damage.

Table 1: Anti-Inflammatory Activity of Selected Nicotinic Acid Derivatives

| Compound/Derivative | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 2-Anilino nicotinic acid derivatives | COX-1 and COX-2 inhibition | Predicted to act as inhibitors based on molecular docking studies. | nih.gov |

| Nicotinic acid-diclofenac hybrid | IL-6 and TNF-α inhibition | Showed 44% (IL-6) and 48% (TNF-α) inhibition, greater than diclofenac alone. | rsc.org |

| Nicotinic acid-indomethacin analogue | IL-6 and TNF-α inhibition | Exhibited 37% (IL-6) and 40% (TNF-α) inhibition, surpassing indomethacin. | rsc.org |

| 3-Acetyl-5-chloropicolinic acid (ACPA) | Cytokine secretion | Significantly reduced TNF-alpha and IL-6 secretion in macrophage cell lines. | |

| This compound analogues | Preiss-Handler Pathway Inhibition | Proposed to retard energy production in hyperproliferative cells. | google.com |

Anticancer Research

Derivatives of this compound have been investigated for their potential as anticancer agents. ontosight.ai Research in this area has explored their ability to inhibit the proliferation of cancer cells. google.com

One proposed mechanism of action relates to the inhibition of nicotinic acid metabolism. google.com By acting as analogues of nicotinic acid, these compounds may interfere with the Preiss-Handler pathway, which is essential for the production of NAD and NADP. google.com A reduction in the cellular levels of these coenzymes could effectively "starve" rapidly proliferating cancer cells, leading to a decrease in their growth rate. google.com This approach has been suggested for the treatment of hyperproliferative disorders, including various forms of cancer. google.com

Alpha-Amylase and Alpha-Glucosidase Inhibition

In the search for novel treatments for type 2 diabetes, derivatives of this compound have been explored as inhibitors of α-amylase and α-glucosidase. nih.govacs.org These enzymes are crucial for the digestion of carbohydrates, and their inhibition can help to control postprandial hyperglycemia. nih.govd-nb.info

Studies on 5-amino-nicotinic acid derivatives have shown promising results. nih.govd-nb.info A series of these compounds demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, with some derivatives showing inhibitory potential comparable to the standard drug, acarbose. nih.govd-nb.info The presence of halogens, such as chlorine, at the para position of a phenyl ring substituent was found to be ideal for potent α-amylase inhibition. nih.govd-nb.info

Further research into nicotinic acid derivatives has identified compounds that act as noncompetitive inhibitors of both enzymes. acs.orgunimi.it This is a significant finding, as most existing inhibitors act via a competitive mechanism. acs.orgunimi.it For example, certain derivatives exhibited micromolar inhibition values against α-amylase and demonstrated a substantial enzyme inactivation level. acs.orgunimi.it Others showed inhibition values against α-glucosidase comparable to acarbose, with a significant enhancement in enzyme deactivation at saturation. acs.orgunimi.it

Table 2: α-Amylase and α-Glucosidase Inhibition by 5-Amino-Nicotinic Acid Derivatives

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |

|---|---|---|---|

| Derivative with p-Cl | 12.17 ± 0.14 | 12.72 ± 0.12 | nih.govd-nb.info |

| Derivative with p-F | Not specified | 12.01 ± 0.09 | nih.govd-nb.info |

| Derivative with p-Br | Not specified | 12.79 ± 0.17 | nih.govd-nb.info |

| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 | nih.govd-nb.info |

Mechanism of Action Studies on Derived Compounds

Understanding the precise mechanisms by which derivatives of this compound exert their biological effects is crucial for the development of new and improved therapeutic and agrochemical agents. Research has focused on identifying their molecular targets and elucidating how they influence biological pathways.

Interaction with Specific Molecular Targets and Pathways

The biological activity of this compound derivatives is often attributed to their interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorine atom and other substituents on the pyridine ring influences the compound's binding affinity and reactivity.

For instance, some derivatives are thought to interact with G protein-coupled receptors (GPCRs). Analogues of chloronicotinic acid have been shown to exhibit agonist activity at sphingosine-1-phosphate receptors (S1PRs), which play a role in lymphocyte trafficking. vulcanchem.com Additionally, propargylamine derivatives of nicotinic acid are known to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroinflammation. vulcanchem.com

In the context of anti-inflammatory action, the inhibition of cyclooxygenase (COX) enzymes is a key mechanism. nih.gov Molecular docking studies have been utilized to simulate the binding of these compounds to the active sites of COX-1 and COX-2. nih.gov

Inhibition or Activation of Biological Pathways

The interaction of this compound derivatives with their molecular targets can lead to the inhibition or activation of specific biological pathways. For example, the anti-inflammatory effects of some derivatives are believed to result from their ability to modulate cytokine signaling pathways. By inhibiting these pathways, the production of pro-inflammatory cytokines can be reduced.

Furthermore, some derivatives of this compound have been investigated for their ability to interfere with essential metabolic processes in bacteria, which could account for their antimicrobial properties. ontosight.ai In the context of cancer research, the inhibition of the Preiss-Handler pathway for NAD synthesis has been proposed as a mechanism to retard the proliferation of cancer cells. google.com

Applications in Agrochemical Research

This compound and its derivatives are recognized for their utility in the field of agrochemicals, where they serve as intermediates in the formulation of pesticides and herbicides. chemimpex.com The unique chemical properties of these compounds contribute to the efficacy of crop protection products. chemimpex.com

Research has focused on synthesizing novel compounds derived from chloronicotinic acids to discover new herbicidal agents. sci-hub.boxuark.edu For example, N-(arylmethoxy)-2-chloronicotinamides have been synthesized and shown to exhibit good herbicidal activity against certain types of weeds, such as bentgrass. sci-hub.box In another study, a series of new pyrido[2,3-d]pyrimidine derivatives were designed and synthesized using 2-chloronicotinic acid as a starting material. mdpi.comresearchgate.netnih.gov Several of these compounds demonstrated significant herbicidal activity, with one in particular showing efficacy comparable to commercial herbicides. researchgate.netnih.gov The mode of action for this promising compound was suggested to be the inhibition of protoporphyrinogen oxidase, as supported by molecular docking studies. researchgate.netnih.gov

The development of anilides from dichloronicotinic acids has also been explored for potential herbicidal, pesticidal, or fungicidal properties. uark.edu These investigations highlight the importance of the chloronicotinic acid scaffold in the ongoing search for new and effective agricultural agents. chemimpex.comuark.edu

Intermediate in Herbicide and Pesticide Synthesis

This compound is a versatile chemical compound recognized for its role as a key intermediate in the synthesis of agrochemicals. chemimpex.com Its chemical structure, featuring a chlorinated pyridine ring, makes it a valuable building block for creating more complex molecules with biological activity. chemimpex.com The stability and reactivity of this compound allow it to participate in various synthetic pathways, including coupling reactions, which are fundamental in developing new active ingredients for crop protection. chemimpex.com

While this compound itself is established as a precursor, its analogues are prominently cited in the synthesis of specific commercial herbicides. guidechem.comgoogle.com For example, the closely related compound 2-chloronicotinic acid is a well-documented intermediate in the production of major herbicides such as nicosulfuron and diflufenican . sfdchem.comsihaulichemicals.com Nicosulfuron is a sulfonylurea herbicide used for post-emergence weed control in corn, while diflufenican is used to control broadleaf weeds in cereal crops. sihaulichemicals.comjubilantingrevia.com Another analogue, 5,6-dichloronicotinic acid , is also identified as an important intermediate in the manufacturing of pesticides and pharmaceuticals. google.com Furthermore, research into derivatives of other analogues, such as 5-Chloro-6-isopropoxynicotinic acid , shows that they can be converted into amino derivatives which serve as intermediates in the synthesis of new agrochemicals.

The following table lists herbicides for which analogues of this compound serve as key synthetic intermediates.

| Herbicide/Fungicide | Intermediate Compound |

| Nicosulfuron | 2-Chloronicotinic acid sfdchem.comsihaulichemicals.com |

| Diflufenican | 2-Chloronicotinic acid sfdchem.comsihaulichemicals.com |

| Nicobifen | 2-Chloronicotinic acid jubilantingrevia.com |

Herbicidal Activity Studies

Research has been conducted to explore the herbicidal potential of new compounds derived from chloronicotinic acids. These studies often use a chloronicotinic acid as a starting material to synthesize a series of novel derivatives, which are then tested for their biological activity against various plant species.

In one such study, a series of new pyrido[2,3-d]pyrimidine derivatives were synthesized using 2-chloronicotinic acid as the starting material. mdpi.comresearchgate.net The herbicidal activities of these compounds were evaluated against both monocotyledonous (bentgrass, wheat) and dicotyledonous (lettuce, field mustard) plants. mdpi.com The results indicated that most of the synthesized compounds exhibited significant herbicidal activity, particularly against the monocot bentgrass. mdpi.com One compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione , was found to be as active as the commercial herbicides clomazone and flumioxazin at the same concentration. mdpi.com

The table below summarizes the herbicidal activity of selected compounds from this study against two representative plant species at a concentration of 1 mM. mdpi.com

| Compound | Plant Species | Activity Ranking (0-5)* |

| 2a | Lettuce | 0 |

| Bentgrass | 4 | |

| 2e | Lettuce | 0 |

| Bentgrass | 4 | |

| 2j | Lettuce | 1 |

| Bentgrass | 4 | |

| 2o | Lettuce | 2 |

| Bentgrass | 5 | |

| Clomazone (Control) | Lettuce | 5 |

| Bentgrass | 5 | |

| Flumioxazin (Control) | Lettuce | 5 |

| Bentgrass | 5 |

*Activity Ranking: 0 = No effect, 5 = Complete inhibition of germination. mdpi.com

Applications in Biochemical Research

This compound and its analogues are utilized as reagents in various biochemical and life science research applications. medchemexpress.comchemscene.com Their utility stems from their ability to serve as building blocks for more complex molecules designed to interact with biological systems. chemscene.com

Reagent in Biochemical Assays

This compound serves as a chemical reagent in the synthesis of molecules used for biochemical assays. A notable example is its use in the preparation of potential inhibitors for enzymes essential to the survival of pathogens. In a study targeting biotin biosynthesis in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, this compound was used as a key reagent. nih.gov It was coupled with another molecule to synthesize a novel inhibitor of the enzyme 7,8-diaminopelargonic acid (DAPA) synthase (BioA), which is critical for the bacterium's survival. nih.gov The resulting compound was then used in assays to determine its inhibitory concentration against the target enzyme and its efficacy in halting bacterial growth. nih.gov Analogues such as 5-Bromo-6-chloronicotinic acid are also classified as biochemical reagents for use in life science research. medchemexpress.com

Studies of Enzyme Activities

The study of enzyme activities is a critical area where this compound and its derivatives have found application. Following its use as a reagent to create a specific inhibitor, the resulting molecule was used to study the activity of the Mycobacterium tuberculosis BioA enzyme. nih.gov This research provided insight into the structure-activity relationships of compounds that can inhibit this essential enzyme, contributing to the search for new anti-tuberculosis drugs. nih.gov

Broader research on nicotinic acid derivatives has shown their potential as enzyme inhibitors. For instance, certain derivatives have been identified as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes. acs.org Furthermore, significant research has been conducted on the enzymes involved in the metabolism of chloronicotinic acids themselves. Studies on the bacterial degradation of these compounds have helped identify specific enzymes, like mono- or dioxygenases, that are involved in their breakdown. researchgate.net In a separate field of research, enzymes such as nitrilase are being engineered to improve the biocatalytic production of 2-chloronicotinic acid , a process that involves detailed analysis of enzyme specificity and activity. researchgate.net

Metabolic Pathways and Biodegradation Studies

The metabolic fate and environmental breakdown of 5-chloronicotinic acid are critical for understanding its biological activity and ecological impact. Research in this area, while not as extensive as for some of its isomers, provides insights into its transformation in both biological systems and the environment.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure

DFT calculations have been instrumental in exploring the fundamental aspects of 5-Chloronicotinic acid's molecular structure, including its geometry, conformational possibilities, and electronic properties.

Molecular Geometry Optimization

Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in a molecule. For derivatives of nicotinic acid, including this compound, DFT methods are employed to find the most stable geometric configuration by minimizing the molecule's energy. These calculations are typically performed on an isolated molecule in the gaseous state. The resulting optimized geometric parameters, such as bond lengths and bond angles, are often in good agreement with experimental data obtained from techniques like X-ray crystallography, though slight discrepancies can arise due to the different physical states (gas phase in calculations vs. solid phase in experiments). researchgate.netresearchgate.net

For instance, studies on similar molecules like 5-chloro-6-methoxynicotinic acid show how substitutions on the pyridine ring influence the molecular geometry. The introduction of a chlorine atom can alter bond lengths and angles within the pyridine ring and the carboxylic acid group. Computational studies on related compounds like 2-chloronicotinic acid have demonstrated that methods like B3LYP with a 6-311++G(d,p) basis set provide optimized geometries that correlate well with experimental findings. researchgate.netjocpr.com

Table 1: Selected Optimized Geometrical Parameters for Nicotinic Acid Derivatives (Theoretical)

| Parameter | 2-Chloronicotinic Acid (B3LYP/6-311++G(d,p)) | 6-Chloronicotinic Acid (B3LYP/6-311++G(d,p)) |

|---|---|---|

| C-Cl Bond Length (Å) | 1.745 | 1.742 |

| C-N Bond Lengths (Å) | 1.334, 1.343 | 1.332, 1.345 |

| C-O (carbonyl) Bond Length (Å) | 1.207 | 1.206 |

| C-O (hydroxyl) Bond Length (Å) | 1.363 | 1.365 |

| O-H Bond Length (Å) | 0.967 | 0.966 |

Note: Data for illustrative purposes based on studies of closely related isomers. ahievran.edu.trmedscape.com

Conformer Analysis and Stability

This compound, due to the rotational freedom of its carboxylic acid group, can exist in different spatial arrangements known as conformers. DFT calculations are used to explore the potential energy surface of the molecule to identify these stable conformers. By calculating the relative energies of each possible conformation, the most stable, or ground-state, conformer can be determined. researchgate.netahievran.edu.tr

For substituted nicotinic acids, the orientation of the -COOH group relative to the nitrogen atom in the pyridine ring is a key factor in determining conformational stability. Inter- and intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformers. ahievran.edu.tr Studies on similar molecules, such as 5-fluoro- and 5-chloro-salicylic acid, have shown that DFT calculations can successfully identify the most stable conformer, which is often stabilized by an intramolecular hydrogen bond between the carboxylic acid and an adjacent group. researchgate.net

Electronic Structure and Properties

DFT calculations provide valuable information about the electronic properties of this compound. This includes the distribution of electron density, which is crucial for understanding the molecule's reactivity. dergipark.org.tr The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. nih.gov

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. This visualization helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions and potential sites for chemical reactions. nih.gov

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. Theoretical calculations are essential for interpreting and assigning the complex spectra obtained from these experimental techniques. researchgate.net

Assignment of Fundamental Vibrational Modes

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For this compound, this results in a significant number of vibrations. DFT calculations can predict the frequencies and intensities of these vibrational modes. jocpr.com The calculated frequencies, however, are typically for a single molecule in the gas phase and are based on a harmonic approximation. Experimental spectra, on the other hand, are often recorded in the solid phase and are subject to anharmonicity and intermolecular interactions. researchgate.netresearchgate.net

To account for these discrepancies, the calculated frequencies are often scaled using empirical scaling factors. The assignment of specific vibrational modes (e.g., C-H stretching, C=O stretching, ring vibrations) to the observed peaks in the experimental spectra is then performed by comparing the scaled theoretical frequencies with the experimental data. A detailed analysis is often facilitated by calculating the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate to a particular vibrational mode. researchgate.net

Comparison of Experimental and Theoretical Spectra

The comparison between experimental FT-IR and FT-Raman spectra and the spectra generated from DFT calculations is a powerful method for validating both the theoretical model and the experimental assignments. researchgate.net Generally, DFT methods like B3LYP provide excellent agreement with experimental vibrational frequencies after appropriate scaling. researchgate.net

Discrepancies between the calculated and experimental spectra can arise from several factors, including the physical state of the sample (solid vs. gas phase), intermolecular interactions such as hydrogen bonding in the solid state, and the inherent approximations in the theoretical methods. researchgate.netresearchgate.net For carboxylic acids like this compound, the formation of hydrogen-bonded dimers in the solid state can significantly shift the vibrational frequencies, particularly those of the O-H and C=O groups. Theoretical calculations can be extended to model these dimeric structures to achieve a more accurate comparison with experimental solid-state spectra. researchgate.netresearchgate.net

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Related Nicotinic Acid Derivatives

| Vibrational Mode | 2-Chloronicotinic Acid (Experimental FT-IR) | 2-Chloronicotinic Acid (Calculated B3LYP, Scaled) | 6-Chloronicotinic Acid (Experimental FT-IR) | 6-Chloronicotinic Acid (Calculated B3LYP, Scaled) |

|---|---|---|---|---|

| O-H stretch | ~3000 (broad) | 3578 | ~3000 (broad) | 3585 |

| C=O stretch | 1710 | 1725 | 1705 | 1720 |

| C-Cl stretch | 780 | 775 | 820 | 815 |

Note: Data is illustrative and based on studies of closely related isomers. The broad experimental O-H stretch is indicative of strong hydrogen bonding in the solid state, which is not fully captured in monomeric gas-phase calculations. researchgate.netjocpr.commedscape.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of this compound. While specific published DFT studies focusing exclusively on the parent this compound are limited, the methodologies are well-established through extensive research on its isomers and derivatives, such as 2-chloronicotinic and 6-chloronicotinic acid. ahievran.edu.tracs.orgresearchgate.net

These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. ahievran.edu.tr The primary outputs of these calculations include optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps.

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the this compound molecule. This includes precise bond lengths, bond angles, and dihedral angles. For instance, in studies of related chloronicotinic acids, the C-Cl bond length is computed to be around 1.758 Å, and the planarity of the pyridine ring with the carboxylic acid group is a key structural feature. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. In a DFT study on N-(arylmethoxy)-2-chloronicotinamides, it was found that the HOMOs were primarily located on the pyridine ring, benzene ring, and the CONHO bridge, while the LUMOs were also distributed across these regions, providing insights into the molecule's bioactivity. sci-hub.box For this compound, the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen would be expected to influence the energies and distributions of these frontier orbitals significantly.

Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the charge distribution across a molecule. libretexts.org It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For a molecule like this compound, the MEP map would theoretically show negative potential around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. vulcanchem.com These regions are potential sites for hydrogen bonding and electrophilic interactions. Positive potential would be concentrated around the hydrogen atom of the carboxylic acid, highlighting its acidic nature. vulcanchem.com These maps are invaluable for understanding intermolecular interactions, particularly in the context of receptor binding.

Table 1: Typical Parameters for Quantum Chemical Calculations of Chloronicotinic Acids

| Parameter | Typical Method/Basis Set | Information Obtained | Reference Example |

|---|---|---|---|

| Geometry Optimization | DFT (B3LYP) / 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles, stable conformers | 2/6-Bromonicotinic Acid ahievran.edu.tr |

| Vibrational Frequencies | DFT (B3LYP) / 6-311++G(d,p) | Theoretical IR and Raman spectra for structural confirmation | 2-Chloronicotinic Acid researchgate.net |

| Frontier Orbitals | DFT (B3LYP) / 6-31G | HOMO energy, LUMO energy, energy gap (reactivity) | N-(Arylmethoxy)-2-chloronicotinamides sci-hub.box |

| Charge Distribution | Molecular Electrostatic Potential (MEP) Map | Electron-rich and electron-poor sites for interaction prediction | 6-Ethoxynicotinic Acid vulcanchem.com |

Molecular Modeling and Docking Studies (SAR/Biological Activities)

This compound serves as a valuable building block in medicinal chemistry for the synthesis of compounds with diverse biological activities. salariuspharma.comacs.org Molecular modeling and docking studies are essential computational techniques used to predict how these molecules might interact with biological targets, such as enzymes and receptors, and to understand their structure-activity relationships (SAR).

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a derivative of this compound) when bound to a protein target. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The binding affinity is often reported as a docking score or binding free energy (in kcal/mol), where a more negative value indicates a stronger interaction. nih.gov

While direct docking studies on this compound are not widely published, numerous studies have been conducted on its derivatives. For example:

Herbicidal Activity: Derivatives of 2-chloronicotinic acid were investigated as potential herbicides. mdpi.comnih.gov Molecular docking simulations suggested that these compounds could act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in plant chlorophyll synthesis. mdpi.com

Anticancer Activity: N′-(1-phenylethylidene)-benzohydrazides, synthesized using 5-chloronicotinate, were identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. Docking studies revealed that the protonated morpholine ring of the lead compound formed a key ionic interaction within the enzyme's active site. salariuspharma.com

Antiviral Activity: In the search for inhibitors of the SARS-CoV-2 main protease (Mpro), this compound was used as a fragment to build more complex molecules. acs.orgnih.gov Docking simulations were used to evaluate how these newly designed compounds fit into the Mpro binding pocket, guiding the selection of candidates for synthesis and testing. acs.org

Structure-Activity Relationship (SAR): SAR studies investigate how changes in a molecule's structure affect its biological activity. For derivatives of this compound, the key structural features are the pyridine ring, the carboxylic acid group, and the chlorine atom.

The pyridine ring and carboxylic acid group are capable of forming crucial hydrogen bonds and ionic interactions with amino acid residues (like Arginine, Histidine, or Glutamate) in a protein's active site. nih.gov

The chlorine atom at the 5-position is an electron-withdrawing group that influences the electronic properties of the pyridine ring. It can also participate in halogen bonding or hydrophobic interactions, which can enhance binding affinity and specificity for a target.

In a study on herbicidal N-(arylmethoxy)-2-chloronicotinamides, SAR analysis revealed that the type and position of halogen substituents on an attached benzene ring had a significant effect on activity, with chloro-substituted compounds showing the highest potency. sci-hub.box This highlights how systematic chemical modifications, guided by computational modeling, can lead to the optimization of biologically active compounds derived from a chloronicotinic acid scaffold.

Table 2: Summary of Biological Activities and Targets for Chloronicotinic Acid Derivatives

| Parent Scaffold | Derivative Class | Biological Activity | Protein Target(s) | Reference |

|---|---|---|---|---|

| 2-Chloronicotinic Acid | Pyrido[2,3-d]pyrimidines | Herbicidal | Protoporphyrinogen Oxidase (PPO) | mdpi.com |

| 2-Chloronicotinic Acid | Pyridoquinazolinecarboxamides | Anticancer | RNA Polymerase I | acs.org |

| This compound | N′-(1-phenylethylidene)-benzohydrazides | Anticancer | Lysine-Specific Demethylase 1 (LSD1) | salariuspharma.com |

| This compound | Diazepane derivatives | Antiviral | SARS-CoV-2 Main Protease (Mpro) | acs.org |

| Nicotinic Acid Derivatives | General | Anti-inflammatory, Immunomodulatory | G Protein-Coupled Receptors (GPCRs) |

Advanced Analytical Methodologies for 5-chloronicotinic Acid Research

Chromatographic Techniques

Chromatography is fundamental to the analysis of 5-chloronicotinic acid and its isomers, enabling their separation and quantification. The choice of technique is often dictated by the sample matrix, required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode-Array Detector (DAD), is a robust method for the determination of chloronicotinic acid isomers. While specific methods for this compound are less commonly detailed, methods developed for the related compound, 6-chloronicotinic acid, demonstrate the capability of this technique. These methods are typically based on reversed-phase chromatography using a C18 column. scispace.comceon.rs

A key aspect of the analysis is the optimization of the mobile phase to achieve adequate retention and separation. Gradient elution is commonly employed, often using a mixture of an aqueous buffer (like ammonium chloride) and an organic solvent such as acetonitrile. scispace.comceon.rs The detection wavelength is selected based on the UV absorbance profile of the analyte; for instance, 230 nm has been effectively used for quantification. scispace.comceon.rs The performance of these methods is validated through parameters like recovery, linearity, and limits of quantification (LOQ). For example, in the analysis of 6-chloronicotinic acid in sweet cherry samples, average recoveries were reported between 73-83% with an LOQ of 30 µg/kg. scispace.comceon.rs Similarly, a method for analyzing neonicotinoid metabolites, including 6-chloronicotinic acid, in cucumbers and soil achieved LOQs in the range of 0.018–0.366 μg/g. oup.com

Table 1: Example HPLC-DAD Conditions for Chloronicotinic Acid Analysis The following table is based on methodologies developed for the closely related isomer, 6-chloronicotinic acid, illustrating typical parameters.

| Parameter | Condition | Source |

| Column | Reversed-phase C18 | scispace.comceon.rsoup.com |

| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer (e.g., 0.1N Ammonium Chloride) | scispace.comceon.rs |

| Detector | Diode-Array Detector (DAD) | scispace.comceon.rsoup.com |

| Detection Wavelength | 230 nm | scispace.comceon.rs |

| Sample Preparation | Extraction with Acetonitrile/buffer mixture | scispace.comceon.rs |

| LOQ Example | 30 µg/kg (in sweet cherry) | scispace.comceon.rs |

Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity for the analysis of this compound, although it necessitates a derivatization step to increase the compound's volatility. Carboxylic acids like this compound are typically converted into more volatile esters or silylated derivatives prior to GC analysis. uark.edunih.govresearchgate.net A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the acidic proton into a trimethylsilyl group. nih.govresearchgate.net

Following derivatization, the analyte is separated on a GC column and detected by a mass spectrometer, often a triple quadrupole or ion trap, operating in electron ionization (EI) mode. nih.govedpsciences.org The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. nih.gov For this compound, the molecular ion peak is observed at m/z 157. nih.gov GC-MS/MS methods have been developed for group-specific metabolites of neonicotinoid insecticides, such as 6-chloronicotinic acid (6-CNA), achieving low limits of quantitation, often in the sub-μg/L range. mpg.de For instance, a validated method for four neonicotinoid metabolites in human urine reported an LOQ for 6-CNA of 0.1 μg/L. mpg.de

Table 2: Key Aspects of GC-MS/MS Analysis for Chloronicotinic Acids

| Parameter | Description | Source |

| Derivatization | Required to increase volatility; common agents include BSTFA with TMCS or conversion to methyl esters. | uark.edunih.govresearchgate.net |

| Ionization Mode | Electron Ionization (EI) is typically used. | nih.govedpsciences.org |

| Mass Analyzer | Triple Quadrupole or Ion Trap for MS/MS fragmentation. | edpsciences.orgmpg.de |

| Parent Ion (m/z) | 157 for underivatized this compound. | nih.gov |

| LOQ Example | 0.1 μg/L for 6-chloronicotinic acid in urine. | mpg.de |

UHPLC-MS/MS stands as the benchmark technique for the ultra-trace quantification of this compound and its analogs in complex environmental and biological matrices. uva.nl This method combines the superior separation efficiency of UHPLC, which uses columns with smaller particle sizes (<2 µm), with the exceptional sensitivity and selectivity of tandem mass spectrometry. uva.nlub.edu The analysis is typically performed on a reversed-phase column (e.g., C18) with a gradient mobile phase, often consisting of acidified water and an organic solvent like acetonitrile or methanol. uva.nlub.edu

Electrospray ionization (ESI) is the most common ionization source, typically operated in positive or negative ion mode depending on the analyte and matrix. uva.nlmdpi.com For chloronicotinic acids, both modes can be effective. uva.nlmdpi.com Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and one or more characteristic product ions are monitored. mdpi.comnih.gov This high selectivity minimizes matrix interference. atauni.edu.tr UHPLC-MS/MS methods have achieved extremely low limits of detection (LOD) and quantification (LOQ), often in the low ng/L (ppt) to pg/mL range, making them suitable for human biomonitoring and environmental residue analysis. ub.eduresearchgate.net

Table 3: Typical UHPLC-MS/MS Method Parameters

| Parameter | Description | Source |

| Chromatography | UHPLC with sub-2 µm particle size columns (e.g., BEH C18). | uva.nl |

| Mobile Phase | Gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile. | uva.nl |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | ub.edu |

| Detection Mode | Multiple Reaction Monitoring (MRM). | mdpi.comnih.gov |

| Performance | High sensitivity (LODs from 0.2 to 2 μg kg⁻¹) and precision (RSD <15%). | ub.edu |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity. These techniques probe the interaction of the molecule with electromagnetic radiation to provide a unique spectral fingerprint.

Key characteristic vibrations for chloronicotinic acids include:

O-H Stretching: A broad band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretching: A strong absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

C-Cl Stretching and Bending: These vibrations are typically observed in the fingerprint region below 800 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: Multiple bands corresponding to C-C and C-N stretching and bending within the aromatic ring appear in the 1300-1600 cm⁻¹ range. ahievran.edu.tr

The FT-Raman spectrum of this compound has been recorded and is available in spectral databases. nih.gov

Table 4: Selected Vibrational Frequencies for Chloronicotinic Acids Frequencies are approximate and based on studies of related isomers like 2-chloronicotinic acid.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

| O-H Stretch (dimer) | 2500-3300 | ahievran.edu.tr |

| C-H Stretch (aromatic) | 3000-3100 | researchgate.net |

| C=O Stretch | ~1700 | ahievran.edu.tr |

| Pyridine Ring Stretch | 1300-1600 | ahievran.edu.tr |

| O-H Out-of-Plane Bend | ~975 | researchgate.net |

| C-Cl Stretch | ~600 | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of chloronicotinic acid derivatives dissolved in a solvent like water or methanol shows distinct absorption maxima (λmax). researchgate.netchem-soc.si These absorptions are due to π → π* and n → π* electronic transitions within the pyridine ring and the carboxyl group. For instance, studies on the related compound chlorogenic acid show characteristic absorption peaks, with one maximum around 217 nm and a second, higher-wavelength peak at 324 nm. researchgate.net The exact position of these peaks for this compound can be influenced by the solvent and pH. UV-Vis spectroscopy is often used in conjunction with HPLC, where a DAD detector records the entire UV-Vis spectrum of the eluting compound, aiding in its identification. ceon.rs

Table 5: Illustrative UV-Vis Absorption Data Data based on related compounds to illustrate typical absorption regions.

| Compound | Solvent | Absorption Maxima (λmax) | Source |

| Chlorogenic Acid | Water | 217 nm, 324 nm | researchgate.net |

| 6-Chloronicotinic Acid | Water | Subject to photodegradation under UV light (254 nm) | chem-soc.si |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Proton NMR (¹H NMR) provides distinct signals corresponding to the protons on the pyridine ring. In a typical ¹H NMR spectrum of this compound recorded in DMSO-d6, characteristic chemical shifts are observed. For instance, the proton at the 2-position of the pyridine ring appears as a doublet, as does the proton at the 6-position, while the proton at the 4-position presents as a doublet of doublets. A broad singlet corresponding to the acidic proton of the carboxylic group is also a key feature. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound in DMSO-d6 chemicalbook.com

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.01 | d | 3 |

| H-6 | 8.88 | d | 3 |

| H-4 | 8.30 | dd | 3, 3 |

| -COOH | 13.8 | br s | - |

| Data obtained at 300 MHz. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a common approach for the analysis of this compound, often after a derivatization step to form a more volatile ester, such as the methyl ester. uark.edu The mass spectrum of underivatized this compound typically shows a molecular ion peak (m/z) at 157, corresponding to its molecular weight. nih.gov Other significant fragments can also be observed, providing structural information. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the detection of this compound in complex matrices, such as environmental and biological samples. researchtrends.netnih.gov This technique is particularly valuable for metabolite identification studies. nih.gov For instance, in the analysis of imidacloprid metabolites, 6-chloronicotinic acid (an isomer of this compound) has been identified in biological tissues. nih.gov The choice of ionization mode, such as electrospray ionization (ESI) in either positive or negative mode, can be optimized to enhance the signal intensity of the target analyte. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound nih.gov

| Parameter | Value |

| Molecular Formula | C₆H₄ClNO₂ |

| Molecular Weight | 157.55 |

| m/z of Molecular Ion | 157 |

| Second Highest m/z Peak | 139 |

Electrochemical Studies

Electrochemical studies, such as cyclic voltammetry, are employed to investigate the redox properties of this compound and its derivatives. Research on mixed-ligand copper(II) complexes involving 6-chloronicotinic acid has demonstrated the utility of these techniques. researchgate.net By studying the electrochemical behavior of these complexes, insights into the influence of the ligand on the metal center's redox potential can be gained. researchgate.net While the provided information focuses on a structural isomer, the principles are directly applicable to understanding the electrochemical characteristics of this compound, which are governed by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group on the pyridine ring.

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount for accurate and reliable analysis of this compound, especially at trace levels in complex matrices. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. For acidic compounds like this compound, the pH of the aqueous phase is a critical parameter. By adjusting the pH below the pKa of the carboxylic acid, the compound will be in its neutral form and can be extracted into an organic solvent. Conversely, by raising the pH above the pKa, the compound will be in its ionized form and will preferentially reside in the aqueous phase. This principle is fundamental in designing LLE protocols for the purification of nicotinic acid derivatives. While not explicitly detailed for this compound in the provided search results, the general principles of LLE are widely applicable.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more modern and efficient technique for sample clean-up and concentration compared to LLE. It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte can then be eluted with a small volume of a suitable solvent. The choice of sorbent is crucial and depends on the properties of the analyte and the matrix. For the analysis of related compounds like 6-chloronicotinic acid in urine, SPE cartridges containing Amberlite XAD-4 have been successfully used. nih.gov The pH of the sample is a key factor affecting the extraction efficiency. nih.gov Other SPE sorbents are also commercially available for the extraction of nicotinic acid derivatives. vwr.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a form of dispersive SPE, has also been employed for the extraction of neonicotinoid metabolites, including chloronicotinic acid isomers, from complex samples like beebread. nih.gov

Cloud Point Extraction (CPE)

Cloud point extraction (CPE) has emerged as a simple, cost-effective, and environmentally friendly sample preparation technique. mdpi.commdpi.com This method utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature, known as the cloud point temperature. mdpi.commdpi.com The analyte of interest, in this case, this compound, can be partitioned into the small volume of the surfactant-rich phase, thereby achieving preconcentration. nih.gov

The mechanism of CPE is based on micelle-mediated extraction, where the micelles act as the extracting agents. mdpi.com The efficiency of CPE is influenced by several factors, including the pH of the solution, the type and concentration of the surfactant, temperature, and ionic strength. nih.gov For ionizable species like this compound, the pH of the sample solution is a critical factor, with maximum extraction efficiency typically achieved at a pH where the non-ionized form of the analyte is predominant. nih.gov

In a study focused on the extraction of phenolic acids, which share similarities with nicotinic acid derivatives, CPE using the non-ionic surfactant Triton X-114 was successfully employed. nih.gov The optimal conditions involved a 5% (w/v) concentration of Triton X-114, a salt concentration of 10% (w/v), a pH of 3.5, and incubation at 60°C for 30 minutes. nih.gov Such methodologies demonstrate the potential for developing specific CPE protocols for this compound.

Validation of Analytical Methods

The validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. For this compound, this involves a comprehensive assessment of several key parameters.

Linearity and Calibration